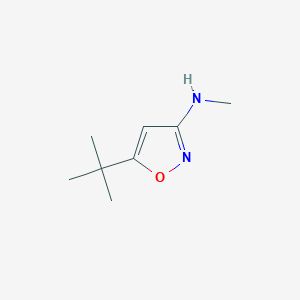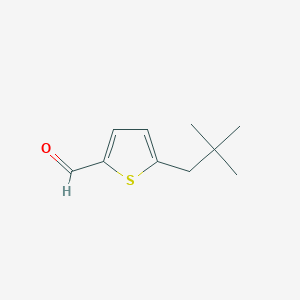
5-Neopentylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Neopentylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The presence of a neopentyl group and an aldehyde functional group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-neopentylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur to form the thiophene ring
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions using sulfur and hydrocarbons. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Neopentylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: 5-Neopentylthiophene-2-carboxylic acid.
Reduction: 5-Neopentylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Neopentylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 5-neopentylthiophene-2-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: Lacks the neopentyl group, making it less sterically hindered.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a neopentyl group, resulting in different reactivity and properties.
5-Nitrothiophene-2-carbaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity
Uniqueness: 5-Neopentylthiophene-2-carbaldehyde is unique due to the presence of the bulky neopentyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)6-8-4-5-9(7-11)12-8/h4-5,7H,6H2,1-3H3 |
Clé InChI |
CCCWDZLGGLHOIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=C(S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




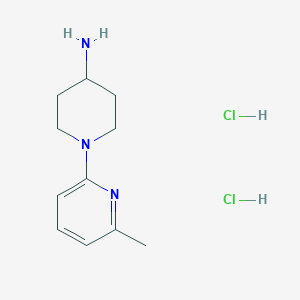
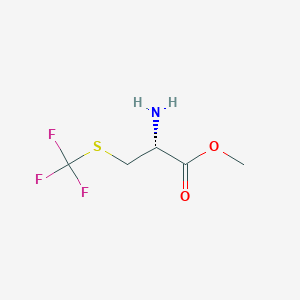
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
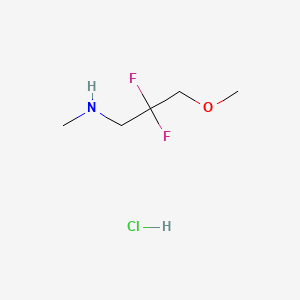

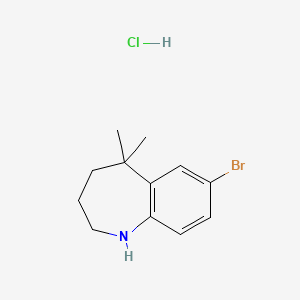
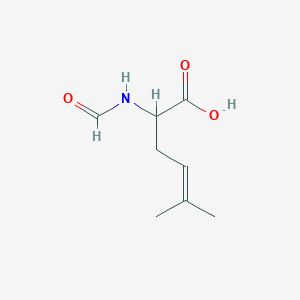
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
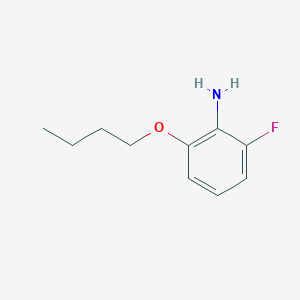
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
